molecular formula C22H20N2S2 B11263616 4-(3,4-Dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

4-(3,4-Dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

Cat. No.: B11263616
M. Wt: 376.5 g/mol
InChI Key: BYMBOASCOAIEJL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a complex organic compound characterized by the presence of two thiazole rings and two 3,4-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with a suitable thiazole precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3,4-Dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is unique due to its dual thiazole rings and symmetrical structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20N2S2

Molecular Weight

376.5 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C22H20N2S2/c1-13-5-7-17(9-15(13)3)19-11-25-21(23-19)22-24-20(12-26-22)18-8-6-14(2)16(4)10-18/h5-12H,1-4H3

InChI Key

BYMBOASCOAIEJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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